molecular formula C12H13N3 B086486 2,4-Diaminodiphenylamine CAS No. 136-17-4

2,4-Diaminodiphenylamine

Cat. No. B086486
CAS RN: 136-17-4
M. Wt: 199.25 g/mol
InChI Key: VOSLIUIVGWBSOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2,4-diaminodiphenylamine involves several chemical reactions, including the cesium fluoride-mediated aromatic substitution reaction and palladium-catalyzed hydrazine reduction. For instance, 2,4-diaminotriphenylamine, a derivative, is synthesized from 1-fluoro-2,4-dinitrobenzene with diphenylamine, showcasing the versatility in synthesizing amine-functionalized aromatic compounds (Hsiao et al., 2005).

Molecular Structure Analysis

The molecular structure of 2,4-diaminodiphenylamine derivatives exhibits significant flexibility, which impacts their physical and chemical properties. For example, the molecular structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine demonstrates intramolecular hydrogen bonding, which is crucial for understanding the reactivity and interactions of such compounds (Krivenko et al., 2006).

Chemical Reactions and Properties

The electrochemical oxidation of 2,4-diaminodiphenylamine in aqueous solutions has been explored, revealing insights into its chemical behavior and the formation of various oxidation products, such as 2-amino-N-phenyl-p-benzoquinonediimine, under different pH conditions (Farsang et al., 1973).

Physical Properties Analysis

The physical properties, such as solubility and film-forming ability, of polymers derived from 2,4-diaminodiphenylamine, indicate that these materials can be used in a variety of applications due to their moderate glass transition temperatures and high thermal stability (Hsiao et al., 2005).

Chemical Properties Analysis

The chemical properties of 2,4-diaminodiphenylamine derivatives, particularly their electrochemical and spectral characteristics, have been the focus of several studies. These properties are influenced by the molecular structure and the presence of amino-substituted groups, which affect the oxidation potentials and stability of the oxidized products (Chiu et al., 2005).

Scientific Research Applications

  • Electrochemical Applications : 2,4-Diaminodiphenylamine's electrochemical oxidation in aqueous solutions has been explored. It undergoes different reactions depending on the acidity, leading to various oxidation products like aniline and 2-amino-p-benzoquinone-4-monoimine (Farsang et al., 1973).

  • Environmental Biodegradation : This compound is a key intermediate in the anaerobic degradation of nitrated diphenylamine derivatives in sediment-water environments. It transforms into 2,4-diaminodiphenylamine during the reduction process of nitrates (Drzyzga et al., 1995).

  • Nanomaterial Synthesis : It's used as an initiator in the synthesis of water-dispersible conducting polymer nanospheres, specifically polypyrrole nanospheres. This application is important for creating highly conducting nitrogen-doped carbon nanospheres (Liao et al., 2010).

  • Polymer Synthesis : In materials science, 2,4-Diaminodiphenylamine is involved in synthesizing poly(amide-imide)s, where it contributes to the solubility and thermal properties of the polymers (Hsiao et al., 2005).

  • Analytical Chemistry : It has been utilized in colorimetric methods for determining nitrites, demonstrating its utility in analytical chemistry applications (Szekely, 1968).

  • Solvatochromic and Prototropic Behavior Study : The compound has been studied for its solvatochromic and prototropic behaviors in different solvents and acid-base concentrations, which is significant in understanding its chemical properties (Nayaki & Swaminathan, 2006).

  • Detection of Sulfide : It is also explored for its potential in detecting sulfide levels through electrochemically initiated reactions with sulfide, useful in environmental monitoring and analysis (Lawrence et al., 2001).

  • Pharmacological Studies : While not directly related to 2,4-Diaminodiphenylamine, research on structurally similar compounds like 2,4-dichlorophenoxyacetic acid provides insights into the genotoxicity and mutagenicity of related chemicals (Gollapudi et al., 1999).

Safety And Hazards

  • Precautionary Measures : Dispose of contents and containers at an approved waste disposal plant .

properties

IUPAC Name

1-N-phenylbenzene-1,2,4-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSLIUIVGWBSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159619
Record name 1,2,4-Benzenetriamine, N'-phenyl-
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminodiphenylamine

CAS RN

136-17-4
Record name 2,4-Diaminodiphenylamine
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Record name 1,2,4-Benzenetriamine, N'-phenyl-
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Record name 2,4-Diaminodiphenylamine
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Record name 2,4-Diaminodiphenylamine
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Record name 2,4-DIAMINODIPHENYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
IS Shupe - Journal of Association of Official Agricultural …, 1940 - academic.oup.com
METHOD Make a 25 ml. aliquot of an aqueous solution of the diamines alkaline with excess NaHC03. Add about 0.1 gram of Na2S03 to inhibit decomposition. Extract immediately with …
Number of citations: 0 academic.oup.com
G Farsang, V Vass, L Ladanyi, TMH Saber - Journal of Electroanalytical …, 1973 - Elsevier
The voltammetric oxidation of 2,4-diaminodiphenylamine, DDA, was examined in aqueous buffered solutions in the pH range 1–5 and in strong acid solutions (0.5–2.5 M H 2 SO 4 ). In …
Number of citations: 7 www.sciencedirect.com
Y Liao, XG Li, RB Kaner - Acs Nano, 2010 - ACS Publications
Water-dispersible polypyrrole nanospheres with diameters of less than 100 nm were synthesized in high yield without any templates, surfactants, or functional dopants by the …
Number of citations: 100 pubs.acs.org
FG Holliman, BA Jeffery, DJH Brocks - Tetrahedron, 1963 - Elsevier
Ferric chloride oxidation of 2,4′-diamino-4- and -5-cyanodiphenylamines led to 2-amino-8- and -7-cyanophenazines respectively which could be hydrolysed to the corresponding 7- …
Number of citations: 12 www.sciencedirect.com
DJH Brock, FG Holliman - Tetrahedron, 1963 - Elsevier
The oxidative cyclization in boiling nitrobenzene of 4,6-diaminodiphenylamine-2-carboxylic acid gave 3-aminophenazine-1-carboxylic acid. 4,6-Diaminodiphenylamine-3-carboxylic …
Number of citations: 4 www.sciencedirect.com
O Drzyzga, S Jannsen, KH Blotevogel - Ecotoxicology and environmental …, 1995 - Elsevier
Aqueous samples containing various nitrated and aminated diphenylamine derivatives were subjected to the luminescent bacterium Vibrio fischeri NRRL-B-11177 to determine their …
Number of citations: 49 www.sciencedirect.com
Y Liao, X Wang, W Qian, Y Li, X Li, DG Yu - Journal of colloid and interface …, 2012 - Elsevier
A novel initiator-assisted polymerization is used for bulk synthesis of polypyrrole (PPy) nanoparticles by adding a catalytic amount of initiator 2,4-diaminodiphenylamine into pyrrole …
Number of citations: 33 www.sciencedirect.com
M Orban - Journal of the American Chemical Society, 1980 - ACS Publications
Trigger waves, mosaic, and transient striped patterns have been observed in a variety of aromatics, bromate, and sul-furic acid unstirred systems. The aromatics investigated so far …
Number of citations: 8 pubs.acs.org
E Koros, M Orbán, I Habon - The Journal of Physical Chemistry, 1980 - ACS Publications
In this communication we report briefly on some unexpected results obtained during this study. 1, 2, 3-Trihydroxybenzene (THB), 1, 3-diaminobenzene, 3-aminophenol, 2, 4-…
Number of citations: 39 pubs.acs.org
O Drzyzga, A Schmidt, K Blotevogel - Applied and Environmental …, 1996 - Am Soc Microbiol
Three sulfate-reducing bacterial strains (Desulfovibrio sp. strain SHV, Desulfococcus sp. strain WHC, and Desulfomicrobium sp. strain WHB) with the capacity to cometabolize 2-…
Number of citations: 36 journals.asm.org

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